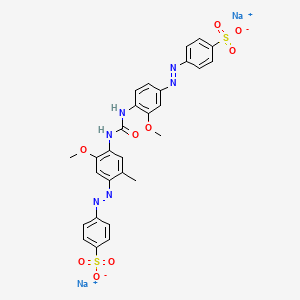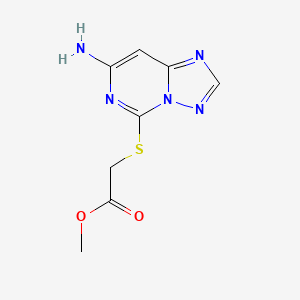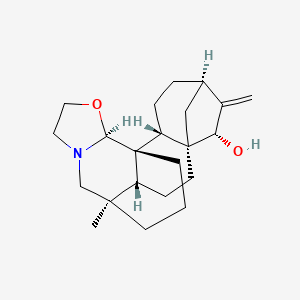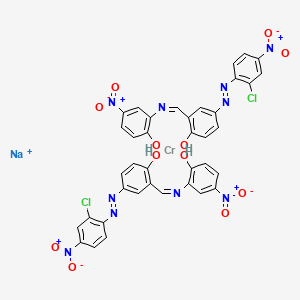
Benzenesulfonic acid, 4-((3-methoxy-4-((((2-methoxy-5-methyl-4-((4-sulfophenyl)azo)phenyl)amino)carbonyl)amino)phenyl)azo)-, disodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide benzènesulfonique, 4-((3-méthoxy-4-((((2-méthoxy-5-méthyl-4-((4-sulfophényl)azo)phényl)amino)carbonyl)amino)phényl)azo)-, sel de disodium est un composé organique complexe. Il se caractérise par sa structure aromatique et ses multiples groupes fonctionnels, notamment l’acide sulfonique et les groupes azo. Ce composé est souvent utilisé dans diverses applications industrielles et scientifiques en raison de ses propriétés chimiques uniques.
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse de l’acide benzènesulfonique, 4-((3-méthoxy-4-((((2-méthoxy-5-méthyl-4-((4-sulfophényl)azo)phényl)amino)carbonyl)amino)phényl)azo)-, sel de disodium implique plusieurs étapes. Le processus commence généralement par la sulfonation du benzène à l’aide d’acide sulfurique concentré pour former de l’acide benzènesulfonique. Ceci est suivi d’une série de réactions de couplage azo, où les sels de diazonium réagissent avec des amines aromatiques pour former le composé azo. Le produit final est obtenu en neutralisant les groupes d’acide sulfonique avec de l’hydroxyde de sodium pour former le sel de disodium.
Méthodes de production industrielle
Dans les milieux industriels, la production de ce composé est mise à l’échelle à l’aide de réacteurs à écoulement continu pour garantir une qualité et un rendement constants. Les conditions de réaction, telles que la température, la pression et le pH, sont soigneusement contrôlées pour optimiser le processus de synthèse. Le produit final est purifié en utilisant des techniques de cristallisation ou de chromatographie pour éliminer toutes les impuretés.
Analyse Des Réactions Chimiques
Types de réactions
L’acide benzènesulfonique, 4-((3-méthoxy-4-((((2-méthoxy-5-méthyl-4-((4-sulfophényl)azo)phényl)amino)carbonyl)amino)phényl)azo)-, sel de disodium subit diverses réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé en utilisant de puissants agents oxydants tels que le permanganate de potassium ou l’acide chromique.
Réduction: Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que le borohydrure de sodium ou l’hydrogène gazeux en présence d’un catalyseur.
Substitution: Les cycles aromatiques du composé peuvent subir des réactions de substitution électrophile, telles que la nitration, l’halogénation et la sulfonation.
Réactifs et conditions courants
Oxydation: Permanganate de potassium en milieu acide ou basique.
Réduction: Borohydrure de sodium dans le méthanol ou l’éthanol.
Substitution: Acide nitrique concentré pour la nitration, brome pour la bromation et acide sulfurique pour la sulfonation.
Principaux produits formés
Oxydation: Formation d’acides carboxyliques ou de cétones.
Réduction: Formation d’amines ou d’alcools.
Substitution: Formation de dérivés nitro, bromo ou acide sulfonique.
Applications de la recherche scientifique
L’acide benzènesulfonique, 4-((3-méthoxy-4-((((2-méthoxy-5-méthyl-4-((4-sulfophényl)azo)phényl)amino)carbonyl)amino)phényl)azo)-, sel de disodium a une large gamme d’applications dans la recherche scientifique:
Chimie: Utilisé comme réactif en synthèse organique et comme catalyseur dans diverses réactions chimiques.
Biologie: Utilisé dans les dosages biochimiques et comme agent de coloration en microscopie.
Médecine: Étudié pour ses propriétés thérapeutiques potentielles, notamment ses activités anti-inflammatoires et antimicrobiennes.
Industrie: Utilisé dans la production de colorants, de pigments et comme additif dans les détergents et les agents de nettoyage.
Applications De Recherche Scientifique
Benzenesulfonic acid, 4-((3-methoxy-4-((((2-methoxy-5-methyl-4-((4-sulfophenyl)azo)phenyl)amino)carbonyl)amino)phenyl)azo)-, disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a staining agent in microscopy.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and as an additive in detergents and cleaning agents.
Mécanisme D'action
Le mécanisme d’action de l’acide benzènesulfonique, 4-((3-méthoxy-4-((((2-méthoxy-5-méthyl-4-((4-sulfophényl)azo)phényl)amino)carbonyl)amino)phényl)azo)-, sel de disodium implique son interaction avec des cibles moléculaires par le biais de ses groupes fonctionnels. Les groupes d’acide sulfonique peuvent former de fortes interactions ioniques avec des sites chargés positivement sur les protéines ou les enzymes, tandis que les groupes azo peuvent participer à des réactions de transfert d’électrons. Ces interactions peuvent moduler l’activité des enzymes ou perturber les processus cellulaires, conduisant aux effets observés du composé.
Comparaison Avec Des Composés Similaires
L’acide benzènesulfonique, 4-((3-méthoxy-4-((((2-méthoxy-5-méthyl-4-((4-sulfophényl)azo)phényl)amino)carbonyl)amino)phényl)azo)-, sel de disodium peut être comparé à d’autres composés similaires, tels que:
Acide benzènesulfonique: Un composé plus simple avec seulement un groupe d’acide sulfonique, manquant des groupes azo et méthoxy.
Colorants azo: Composés avec des groupes azo similaires mais des substituants différents sur les cycles aromatiques.
Composés aromatiques sulfonés: Composés avec des groupes d’acide sulfonique attachés à différentes structures aromatiques.
La singularité de l’acide benzènesulfonique, 4-((3-méthoxy-4-((((2-méthoxy-5-méthyl-4-((4-sulfophényl)azo)phényl)amino)carbonyl)amino)phényl)azo)-, sel de disodium réside dans sa combinaison de groupes fonctionnels, qui confèrent une réactivité chimique et des applications spécifiques.
Propriétés
Numéro CAS |
71850-84-5 |
|---|---|
Formule moléculaire |
C28H24N6Na2O9S2 |
Poids moléculaire |
698.6 g/mol |
Nom IUPAC |
disodium;4-[[3-methoxy-4-[[2-methoxy-5-methyl-4-[(4-sulfonatophenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C28H26N6O9S2.2Na/c1-17-14-25(27(43-3)16-24(17)34-32-19-6-11-22(12-7-19)45(39,40)41)30-28(35)29-23-13-8-20(15-26(23)42-2)33-31-18-4-9-21(10-5-18)44(36,37)38;;/h4-16H,1-3H3,(H2,29,30,35)(H,36,37,38)(H,39,40,41);;/q;2*+1/p-2 |
Clé InChI |
OWXXOPWEQQYFGF-UHFFFAOYSA-L |
SMILES canonique |
CC1=CC(=C(C=C1N=NC2=CC=C(C=C2)S(=O)(=O)[O-])OC)NC(=O)NC3=C(C=C(C=C3)N=NC4=CC=C(C=C4)S(=O)(=O)[O-])OC.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-amino-N-[2-[methyl-[2-oxo-2-[[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]amino]ethyl]amino]-2-oxoethyl]acetamide;hydrochloride](/img/structure/B12772408.png)





